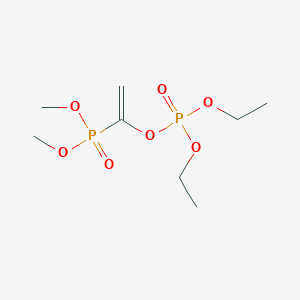
Potassium phenoxide
描述
Potassium phenoxide, also known as potassium phenolate, is an organic compound with the molecular formula C6H5OK. It is the potassium salt of phenol and is characterized by its white crystalline appearance. This compound is known for its strong nucleophilic properties and is widely used in organic synthesis and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Potassium phenoxide can be synthesized through the reaction of phenol with potassium hydroxide. The reaction typically involves dissolving phenol in water and adding potassium hydroxide to the solution. The mixture is then stirred at room temperature, and the water is evaporated under reduced pressure to yield this compound .
Industrial Production Methods: In industrial settings, this compound is produced by reacting phenol with potassium hydroxide in a solvent such as toluene. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: Potassium phenoxide undergoes various types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used
科学研究应用
Potassium phenoxide has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of potassium phenoxide involves its strong nucleophilic properties. The phenoxide ion, being electron-rich, readily attacks electrophilic centers in various substrates, leading to the formation of new chemical bonds. This nucleophilic behavior is primarily due to the resonance stabilization of the phenoxide ion, which delocalizes the negative charge over the aromatic ring .
相似化合物的比较
- Sodium phenoxide (C6H5ONa)
- Lithium phenoxide (C6H5OLi)
- Phenol (C6H5OH)
Comparison: Potassium phenoxide is similar to sodium phenoxide and lithium phenoxide in terms of its chemical structure and reactivity. this compound is often preferred in certain reactions due to its higher solubility in organic solvents and its ability to form more stable complexes with various substrates . Compared to phenol, this compound is a stronger nucleophile and is more reactive in electrophilic aromatic substitution reactions .
属性
CAS 编号 |
100-67-4 |
|---|---|
分子式 |
C6H6KO |
分子量 |
133.21 g/mol |
IUPAC 名称 |
potassium;phenoxide |
InChI |
InChI=1S/C6H6O.K/c7-6-4-2-1-3-5-6;/h1-5,7H; |
InChI 键 |
RKHQZMOCQHXUBC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[O-].[K+] |
手性 SMILES |
C1=CC=C(C=C1)[O-].[K+] |
规范 SMILES |
C1=CC=C(C=C1)O.[K] |
Key on ui other cas no. |
100-67-4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane](/img/structure/B93083.png)








